{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol
Overview
Description
“{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol” is a chemical compound with the CAS Number: 1143521-31-6 . It has a molecular weight of 242.2 . The compound is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9F3N2O/c12-11(13,14)8-1-3-10(4-2-8)16-6-5-9(7-17)15-16/h1-6,17H,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound has a melting point of 72-74 °C . It is stored at a temperature of 4 °C .Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Compounds related to {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol, specifically those containing a methoxy group, have demonstrated high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Pharmaceutical and Agrochemical Industry
- Synthesis and Characterization for Industry Applications: The synthesis and characterization of pyrazole derivatives, including those related to the specified chemical, show significant interest due to their wide applications in the pharmaceutical and agrochemical industries (Vyas et al., 2012).
Inhibitory Properties in Biological Processes
- Inhibition of Fructose-1,6-bisphosphatase: Derivatives including the specified chemical were found to be effective inhibitors of fructose-1,6-bisphosphatase, with inhibitory properties comparable to natural inhibitors (Rudnitskaya et al., 2009).
Synthesis and Biological Evaluation
- Microwave Assisted Synthesis for Biological Activities: Novel pyrazoline derivatives related to this compound have been synthesized and shown potent anti-inflammatory and antibacterial activities. Microwave irradiation methods provided higher yields and were more environmentally friendly (Ravula et al., 2016).
Crystal Structure Analysis
- Crystal Structure of Related Compounds: Studies on the crystal structure of compounds related to the specified chemical, such as bis{1-methylthio-1-[1-phenyl-1-(1-phenyl-3-methyl-5-oxo-4,5-dihydropyrazol-4-ylene)-methylamino]-iminomethyl} disulfide, reveal unique conformations and intermolecular interactions, contributing to the understanding of their physical properties (Liu et al., 2005).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
The target of a compound is usually a protein or enzyme in the body that the compound interacts with. The trifluoromethyl group in the compound could potentially interact with various enzymes or receptors in the body, but without specific studies, it’s hard to identify the exact targets .
Mode of Action
The mode of action refers to how the compound interacts with its target. This can involve binding to a specific site on the target, inhibiting the target’s activity, or enhancing it. The exact mode of action would depend on the specific target and the structure of the compound .
Biochemical Pathways
Biochemical pathways are a series of chemical reactions that occur in the body, often involving the transformation of one molecule into another. The compound could potentially affect various biochemical pathways depending on its target and mode of action .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s solubility, stability, and size can affect its pharmacokinetics .
Result of Action
The result of the compound’s action would depend on its target and mode of action. This could range from inhibiting a particular enzyme, blocking a receptor, or altering the function of a protein .
Action Environment
The action environment refers to the conditions under which the compound exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules. The trifluoromethyl group in the compound could potentially make it more stable and less susceptible to metabolic degradation .
Properties
IUPAC Name |
[1-[4-(trifluoromethyl)phenyl]pyrazol-3-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)8-1-3-10(4-2-8)16-6-5-9(7-17)15-16/h1-6,17H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWGVXCFMYPERV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=CC(=N2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.